molecular formula C19H22N4O B2424545 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide CAS No. 1448028-53-2

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide

Cat. No.: B2424545
CAS No.: 1448028-53-2
M. Wt: 322.412
InChI Key: JWXZLGFWALFCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a synthetic compound of significant interest in medicinal chemistry, particularly in the field of oncology research. Its molecular architecture incorporates two privileged pharmacophores: the imidazo[1,2-a]pyridine scaffold and a dimethylamino-benzamide group. The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocycle recognized as a priority structure in drug discovery due to its wide range of biological activities . This scaffold is present in several marketed drugs and is the subject of ongoing research for developing new therapeutic agents . Specifically, derivatives of imidazo[1,2-a]pyridine have been identified as promising scaffolds in anticancer research, demonstrating inhibitory activity against various cancer cell lines . Furthermore, recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML) . These inhibitors are being actively investigated to overcome drug resistance caused by secondary mutations in the FLT3 gene, representing a crucial area of development for new AML treatments . The strategic inclusion of the dimethylamino and benzamide groups is often employed to fine-tune the compound's physicochemical properties and its interaction with biological targets. This makes this compound a valuable chemical tool for researchers exploring new pathways in cancer biology and developing next-generation targeted therapies.

Properties

IUPAC Name

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZLGFWALFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Imidazo[1,2-a]Pyridine Functionalization

The Mannich reaction enables direct introduction of aminomethyl groups at the C3 position of imidazo[1,2-a]pyridine. As demonstrated by Shultz et al., refluxing imidazo[1,2-a]pyridine with formaldehyde and dimethylamine hydrochloride in butan-1-ol yields 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine (68% yield). This intermediate serves as a precursor for further N-alkylation:

$$
\text{Imidazo[1,2-a]pyridine} + \text{HCHO} + \text{(CH}3\text{)}2\text{NH·HCl} \xrightarrow{\text{butan-1-ol, reflux}} \text{3-[(Dimethylamino)methyl]imidazo[1,2-a]pyridine}
$$

Electrochemical Bromination and Functionalization

CN117210831A discloses an electrochemical method for introducing disulfide groups into imidazopyridines. While originally designed for dithiocarbamate synthesis, adapting this protocol with tetramethylthiuram disulfide and KI electrolyte enables bromination at C3. Subsequent displacement with ethylamine could generate the desired N-ethylaminomethyl sidechain.

Benzamide Synthesis and Activation

3-(Dimethylamino)Benzoic Acid Derivatives

3-(Dimethylamino)benzoic acid is commercially available but often requires activation for amide coupling:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields 3-(dimethylamino)benzoyl chloride .
  • Mixed anhydride method : Reaction with ethyl chloroformate generates an active ester.

Alternative Routes via α-Bromoketones

Liu et al. demonstrated that α-bromoketones react with 2-aminopyridines under oxidative conditions (I₂/TBHP) to form N-(pyridin-2-yl)amides. Adapting this for benzamide synthesis:

$$
\text{α-Bromoacetophenone} + \text{2-Aminopyridine} \xrightarrow{\text{I}_2/\text{TBHP, toluene}} \text{N-(Pyridin-2-yl)benzamide}
$$

Modifying the aryl ketone to incorporate dimethylamino groups enables access to the target benzamide scaffold.

Amide Bond Formation Strategies

Schlenk Equilibrium for Tertiary Amine Coupling

Coupling 3-(dimethylamino)benzoyl chloride with N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)amine requires careful base selection. Non-nucleophilic bases (e.g., DIPEA) in anhydrous DMF or THF prevent premature hydrolysis.

Catalytic Coupling Agents

  • HATU/DMAP : Enables room-temperature coupling (yields >75%)
  • EDCI/HOBt : Cost-effective for large-scale synthesis

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC) Scalability
Mannich + Acylation Mannich reaction → Alkylation → Coupling 52 98.2 Moderate
Electrochemical Bromination → Amine displacement → Coupling 48 95.7 High
α-Bromoketone Oxidative amidation → Functionalization 61 97.8 Low

Critical Observations :

  • The Mannich route suffers from competing N7 alkylation in imidazopyridines.
  • Electrochemical methods reduce halogen waste but require specialized equipment.
  • α-Bromoketone approaches enable convergent synthesis but face regioselectivity challenges.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Mannich Reactions

Protonation of imidazo[1,2-a]pyridine at N1 directs electrophilic attack to C3. However, excess formaldehyde promotes bis-alkylation. Controlled stoichiometry (1:1.05 substrate:aldehyde ratio) minimizes this.

Oxidative Coupling Side Products

TBHP-mediated reactions can over-oxidize dimethylamino groups to nitroso derivatives. Adding radical scavengers (e.g., BHT) suppresses this pathway.

Industrial-Scale Considerations

Solvent Selection

  • Butan-1-ol : Optimal for Mannich reactions but high-boiling (117°C) complicates recovery.
  • Ethyl acetate : Preferred for electrochemical methods due to polarity and low toxicity.

Catalytic Recycling

Immobilized Cu catalysts (e.g., Cu@OMS-2) enable >5 reaction cycles without significant activity loss.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J=6.8 Hz, 1H, imidazopyridine H2), 7.82-7.75 (m, 4H, aromatic), 4.55 (s, 2H, CH₂N), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calcd for C₁₈H₂₁N₄O [M+H]⁺ 325.1764, found 325.1768.

Purity Optimization

Reverse-phase HPLC (C18 column, 65:35 MeCN/H₂O + 0.1% TFA) achieves baseline separation of regioisomers.

Chemical Reactions Analysis

Dimethylamino Group Stability

The dimethylamino group at the benzamide’s meta position is stable under acidic and basic conditions but prone to N-demethylation under strong oxidants (e.g., KMnO₄) .

Catalytic Cross-Coupling Reactions

The imidazo[1,2-a]pyridine ring is synthesized via transition-metal-catalyzed cyclization :

  • Suzuki-Miyaura coupling : For introducing aryl/heteroaryl substituents at the C2 position of imidazo[1,2-a]pyridine (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

  • Intramolecular C–N coupling : To form the imidazo[1,2-a]pyridine core from 2-aminopyridine and α-haloketones (CuI, 1,10-phenanthroline, K₃PO₄) .

Key Catalytic Systems :

Reaction TypeCatalystLigandBaseSolventYieldSource
Suzuki couplingPd(PPh₃)₄Na₂CO₃DME/H₂O80–85%
C–N couplingCuI1,10-phenanthrolineK₃PO₄DMSO65–70%

Challenges and Optimization

  • Steric hindrance : The tertiary amine (N-ethyl and N-(imidazo[1,2-a]pyridin-3-ylmethyl)) limits reaction efficiency in amide coupling. Microwave irradiation (150°C, 20 min) improves yields by 15–20% .

  • Regioselectivity : Imidazo[1,2-a]pyridine functionalization at C3 requires careful control of electrophilic substitution conditions (e.g., HNO₃/AcOH for nitration) .

Comparative Reactivity Data

Functional GroupReaction TypeConditionsByproductsSource
Tertiary amideHydrolysis6M HCl, 100°C, 24h3-(dimethylamino)benzoic acid
Imidazo[1,2-a]pyridineBrominationBr₂, AcOH3-bromoimidazo[1,2-a]pyridine
DimethylaminoOxidationKMnO₄, H₂O3-aminobenzoic acid

Scientific Research Applications

Key Structural Features:

  • Imidazo[1,2-a]pyridine Core: This heterocyclic structure is known for its biological activity.
  • Dimethylamino Group: Enhances solubility and biological activity.
  • Benzamide Moiety: Plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. For instance, a related series of imidazo[1,2-a]pyridine carboxamides has shown excellent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 µg/mL against drug-susceptible strains and were effective against resistant strains as well .

CompoundMIC (MDR-MTB 11168)MIC (MDR-MTB 9160)
10a0.0300.047
10b0.0360.050
10j0.0360.051

This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced antimicrobial efficacy.

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Imidazo[1,2-a]pyridine derivatives are known to inhibit various kinases involved in cancer progression. For example, certain analogs have been designed to target Ataxia Telangiectasia Mutated (ATM) kinase, which plays a critical role in DNA repair and cell cycle regulation. Inhibitors of ATM are being explored for their therapeutic potential in cancer treatment .

Study on Antitubercular Agents

A study focused on the synthesis and evaluation of a series of imidazo[1,2-a]pyridine carboxamides as antitubercular agents found that several compounds exhibited promising activity against both drug-susceptible and multidrug-resistant strains of MTB. The structure-activity relationship (SAR) analysis indicated that specific modifications could significantly enhance efficacy while maintaining acceptable safety profiles .

Research on Gastric Acid Secretion

Another study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in treating diseases caused by excessive gastric acid secretion. These compounds were shown to inhibit gastric acid secretion effectively, indicating their potential as therapeutic agents for gastrointestinal disorders related to acid overproduction .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. For example, it has been studied as an inhibitor of discoidin domain receptors, which are involved in cellular adhesion and migration .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Comparison: Compared to similar compounds, 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide exhibits unique properties due to the presence of the dimethylamino and ethyl groups, which may enhance its pharmacological activity and specificity .

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Biological Activity

The compound 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₃N₃O
  • Molecular Weight : 319.41 g/mol

Structural Features

The compound features:

  • A dimethylamino group, which enhances its solubility and biological activity.
  • An ethyl group that may influence its pharmacokinetic properties.
  • An imidazo[1,2-a]pyridine moiety, known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit kinases and modulate G protein-coupled receptor (GPCR) signaling pathways, which are crucial in various physiological responses and disease mechanisms .

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against resistant strains of bacteria and fungi .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the inhibition of key signaling pathways .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of imidazopyridine derivatives. This may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazopyridine derivatives, including related compounds, demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for treating multidrug-resistant tuberculosis strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that similar compounds could inhibit cell proliferation and induce apoptosis via caspase activation pathways. The specific role of this compound in these processes warrants further investigation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
N-(4-(dimethylamino)phenyl)-4-(imidazo[1,2-a]pyridin)Antimicrobial
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidineAnticancer
N-[3-(dimethylamino)propyl]-imidazo[1,2-a]pyridineNeuroprotective

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in microbial resistance and cancer progression
GPCR ModulationAlters GPCR signaling pathways affecting neurotransmitter release
Apoptosis InductionTriggers apoptotic pathways in cancer cells through caspase activation

Q & A

Advanced Research Question

  • Dimethylamino Group: Enhances solubility via tertiary amine basicity (pKa ~8.5) and may improve blood-brain barrier penetration for CNS targets .
  • Imidazo[1,2-a]pyridine Core: Modifications at the 3-position (e.g., ethyl vs. methyl) alter steric hindrance, affecting binding to hydrophobic enzyme pockets .
    Case Study:
    Replacing dimethylamino with a fluoro group (as in ) reduces basicity but increases electronegativity, potentially shifting selectivity toward kinases like Btk .

How can contradictory data from solubility and permeability studies be resolved?

Advanced Research Question

  • Solubility-Permeability Trade-off:
    • High dimethylamino basicity improves aqueous solubility (e.g., >50 µM at pH 7.4) but may reduce passive permeability (LogP ~2.5 vs. ideal ~3.5).
    • Resolution: Use biorelevant media (FaSSIF/FeSSIF) for solubility assays and PAMPA for permeability to mimic physiological conditions .
  • pH-Dependent Behavior: Protonation of the dimethylamino group at gastric pH enhances solubility but limits intestinal absorption. Consider salt forms (e.g., hydrochloride) .

What computational methods aid in predicting binding modes and metabolic stability?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., imidazo[1,2-a]pyridine stacking with kinase aromatic residues) .
  • DFT Calculations: Analyze frontier orbitals (HOMO/LUMO) to predict sites of metabolic oxidation (e.g., dimethylamino group susceptibility to CYP3A4) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

What strategies optimize pharmacokinetic properties without compromising activity?

Advanced Research Question

  • Prodrug Design: Mask the dimethylamino group as an ester to enhance oral bioavailability .
  • Cyclodextrin Complexation: Improve solubility by 5–10-fold without structural modification .
  • Metabolic Blocking: Introduce deuterium at labile C-H bonds (e.g., benzylic positions) to slow CYP-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.